molecular formula C19H26ClN3O2 B2994931 1-(3-Chlorophenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea CAS No. 2320885-05-8

1-(3-Chlorophenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea

Cat. No. B2994931
CAS RN: 2320885-05-8
M. Wt: 363.89
InChI Key: HWWBONIAESSUCL-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a urea derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea is not yet fully understood, but it is believed to involve the inhibition of the dopamine transporter. This leads to an increase in dopamine levels in the brain, which can have a range of effects on behavior and cognition.
Biochemical and Physiological Effects
Studies have shown that 1-(3-Chlorophenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea has a range of biochemical and physiological effects. These include an increase in dopamine release and a decrease in dopamine reuptake, as well as an increase in the activity of certain neurotransmitter systems. These effects make it a promising candidate for further investigation in the field of neuroscience.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-Chlorophenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea in lab experiments is its high affinity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in the brain and for developing new treatments for neurological disorders. However, one limitation of using this compound is its complex synthesis process, which can make it difficult and expensive to produce in large quantities.

Future Directions

There are several future directions for research on 1-(3-Chlorophenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea. One area of interest is the development of new treatments for Parkinson's disease and other neurological disorders. Another potential application is in the field of addiction research, where this compound could be used to study the role of dopamine in drug addiction. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 1-(3-Chlorophenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea is a complex process that involves several steps. The first step is the preparation of the starting materials, which involves the synthesis of oxan-4-ylamine and 3-(3-chlorophenyl)propionic acid. These two compounds are then reacted together to form the intermediate product, which is then further reacted with urea to yield the final product.

Scientific Research Applications

One of the key areas of scientific research where 1-(3-Chlorophenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea has shown promise is in the field of neuroscience. Studies have shown that this compound has a high affinity for the dopamine transporter, which plays a key role in the regulation of dopamine levels in the brain. This makes it a potential candidate for the development of new treatments for a range of neurological disorders, including Parkinson's disease and addiction.

properties

IUPAC Name

1-(3-chlorophenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClN3O2/c20-13-2-1-3-14(10-13)21-19(24)22-15-11-17-4-5-18(12-15)23(17)16-6-8-25-9-7-16/h1-3,10,15-18H,4-9,11-12H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWBONIAESSUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C3CCOCC3)NC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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